Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as piperidine or pyridine can also enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.
Comparison with Similar Compounds
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
Coumarin: Known for its anticoagulant properties.
Esculetin: Exhibits anti-inflammatory and antioxidant activities.
Scopoletin: Used for its antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 7-hydroxy-5-methyl-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-12(15)10-6-9-7(2)4-8(14)5-11(9)18-13(10)16/h4-6,14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGGRQJMFFQDOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2C)O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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